Beloxamide
Overview
Description
Beloxamide is a chemical compound with the molecular formula C18H21NO2 . It is also known by other names such as N-(Benzyloxy)-N-(3-phenylpropyl)acetamide .
Molecular Structure Analysis
This compound has an average mass of 283.365 Da and a mono-isotopic mass of 283.157227 Da . The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
This compound has a Log Octanol-Water Partition Coefficient (Log Kow) of 4.15, indicating its relative solubility in octanol and water . Its boiling point is estimated to be 408.05°C, and its melting point is estimated to be 145.67°C .Scientific Research Applications
Cytoprotective Effects in Bovine Lens Epithelial Cells
Research by Arocena (2006) explored the impact of acrylamide, a component structurally related to Beloxamide, on bovine lens epithelial cells. This study found that acrylamide caused the collapse of intermediate filaments like vimentin and microtubules in these cells. Remarkably, acrylamide modulated apoptosis induced by staurosporine, suggesting potential cytoprotective applications in certain cellular environments (Arocena, 2006).
Neurotoxicity and Genotoxicity Mitigation
A study by Allam et al. (2010) focused on acrylamide, closely related to this compound, and its effects on developing rat livers. Acrylamide-induced biochemical and morphological changes were observed, highlighting the compound's genotoxic and neurotoxic potential. This suggests that this compound, due to its structural similarities, may also warrant investigation for its potential impact on neurotoxicity and genotoxicity (Allam et al., 2010).
Potential in Cancer Therapy
The study by Chen et al. (2015) on water-soluble Ruthenium(II) complexes with chiral 4-(2,3-dihydroxypropyl)-formamide oxoaporphine (FOA), which shares some chemical properties with this compound, revealed significant in vitro anticancer activities. These complexes were found to stabilize telomeric and G-quadruplex-DNA, acting as telomerase inhibitors and inducing cell senescence and apoptosis. This opens avenues for exploring this compound in similar contexts for potential anticancer applications (Chen et al., 2015).
Implications in Liver Protection
Gedik et al. (2017) investigated the hepatoprotective effects of crocin against acrylamide-induced liver injury in rats. Given the structural similarity of acrylamide to this compound, this study's findings suggest potential research avenues for this compound in liver protection and treatment of oxidative damage caused by similar compounds (Gedik et al., 2017).
properties
IUPAC Name |
N-phenylmethoxy-N-(3-phenylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAQRYCLMZJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165069 | |
Record name | Beloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15256-58-3 | |
Record name | Beloxamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015256583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YR4X39CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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